2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide
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Overview
Description
2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenyl and thiazolylsulfamoyl groups. Common reagents used in these steps include various anhydrides, amines, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline or thiazole rings.
Reduction: This can affect the sulfamoyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide involves its interaction with specific molecular targets. The thiazole ring and quinoline core can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in cell growth, apoptosis, or microbial resistance.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Quinolinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
420093-86-3 |
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Molecular Formula |
C25H18N4O3S2 |
Molecular Weight |
486.6g/mol |
IUPAC Name |
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18N4O3S2/c30-24(27-18-10-12-19(13-11-18)34(31,32)29-25-26-14-15-33-25)21-16-23(17-6-2-1-3-7-17)28-22-9-5-4-8-20(21)22/h1-16H,(H,26,29)(H,27,30) |
InChI Key |
HMTRBVUBZDRDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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